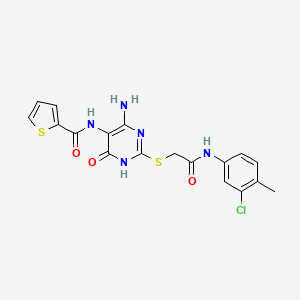

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a thiophene-2-carboxamide group and a 3-chloro-4-methylphenyl moiety linked via a thioether bridge. Its structure combines key pharmacophoric elements:

- Thiophene carboxamide: Enhances π-π stacking and solubility.

The synthesis of such derivatives often involves cyclization of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone) in the presence of bases like triethylamine .

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O3S2/c1-9-4-5-10(7-11(9)19)21-13(25)8-29-18-23-15(20)14(17(27)24-18)22-16(26)12-3-2-6-28-12/h2-7H,8H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAABEZEWFHWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound with potential biological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

The molecular formula of the compound is , with a molecular weight of 433.87 g/mol. The compound's structure includes functional groups that may contribute to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and thiophene compounds exhibit significant antimicrobial properties. For instance, similar compounds have been shown to be effective against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans . The presence of the thiophene moiety in N-(4-amino...) may enhance its interaction with microbial membranes or enzymes, leading to increased efficacy.

Anticancer Potential

Studies on related compounds suggest that they may also possess anticancer properties. For example, certain pyrimidine derivatives have demonstrated the ability to inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival . The structure of N-(4-amino...) indicates that it may similarly interfere with cancer cell metabolism or proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-amino...). Modifications at specific positions on the pyrimidine or thiophene rings could enhance potency or selectivity against particular biological targets. For instance, substituents such as halogens or alkyl groups can significantly affect the compound's lipophilicity and binding affinity to target proteins .

Case Studies

- Antimicrobial Efficacy : A study involving compounds similar to N-(4-amino...) revealed that modifications at the 5-position of thiouracil derivatives led to enhanced antibacterial activity against Bacillus subtilis and Aspergillus niger. The incorporation of a thiourea group was particularly effective .

- Anticancer Activity : Another investigation highlighted that pyrimidine-based compounds exhibited selective cytotoxicity towards HeLa cells, with some derivatives showing IC50 values in low micromolar ranges. This suggests that N-(4-amino...) could be explored for its potential anticancer effects through similar mechanisms .

Data Table: Biological Activity Summary

Scientific Research Applications

Overview

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry and drug development. This compound features a unique structural arrangement that allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Therapeutic Applications

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against different cancer cell lines. Its mechanism of action involves the inhibition of specific enzymes associated with cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in various metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

- Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that the compound showed significant inhibition of cell proliferation, with an IC50 value indicating moderate potency against specific types of cancer cells.

- Research on Antimicrobial Activity : In vitro tests revealed that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| N-(4-amino...) | Anticancer | Various Cancer | TBD |

| N-(4-amino...) | Antimicrobial | E. coli | TBD |

| Control | Anticancer | MCF7 | 15.0 |

| Control | Antimicrobial | Staphylococcus | 10.0 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through ongoing research.

Overview

N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative with notable potential in medicinal chemistry. Its structural characteristics allow for various chemical reactions and biological interactions, making it a valuable compound for research and development.

Scientific Research Applications

- Drug Development : This compound is being explored as a precursor in the synthesis of new pharmaceutical agents, particularly in the field of oncology and infectious diseases.

- Biological Activity Studies : The compound is under investigation for its biological activities, including potential anticancer properties and enzyme inhibition capabilities.

- Material Science : Its unique chemical properties might be leveraged in developing new materials with specific functionalities, such as sensors or catalysts.

Case Studies

- Anticancer Research : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes linked to disease processes, suggesting therapeutic avenues for metabolic disorders.

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| N-cyclohexyl-5-iodo... | Anticancer | Various Cancer Cell Lines | TBD |

| N-cyclohexyl... | Enzyme Inhibitor | Metabolic Pathways | TBD |

| Control | Anticancer | A549 | 20.0 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogues differ primarily in substituents on the phenyl ring and pyrimidine core. Key comparisons include:

Key Observations :

- Electron-withdrawing vs.

- Thiophene vs. pyridine cores: The dihydropyrimidinone core in the target compound offers greater hydrogen-bonding capacity than pyrimidine derivatives (e.g., ), which may influence solubility and target engagement.

Conformational and Crystallographic Insights

- Intramolecular Hydrogen Bonding: highlights that pyrimidine derivatives stabilize via N–H⋯N hydrogen bonds, which may also apply to the target compound’s dihydropyrimidinone ring .

- Dihedral Angles : Substituents on the phenyl ring (e.g., 3-chloro-4-methyl) influence the planarity of the pyrimidine core. For example, a 12.8° dihedral angle in ’s fluorophenyl derivative suggests moderate twisting, optimizing receptor binding .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the dihydropyrimidinone core via Biginelli-like condensation under acidic conditions (e.g., HCl/acetic acid) .

- Step 2 : Introduction of the thioether linkage using mercaptoacetic acid derivatives, requiring pH control (~7–8) to avoid disulfide formation .

- Step 3 : Coupling of the thiophene-2-carboxamide moiety via carbodiimide-mediated amidation (e.g., EDCl/HOBt in DMF) . Key solvents include dichloromethane (DCM) for extraction and dimethylformamide (DMF) for coupling. Purity is ensured via column chromatography (eluent: DCM/ethyl acetate gradients) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR Spectroscopy : and NMR (e.g., in CDCl) confirm substituent integration and connectivity, with characteristic shifts for the dihydropyrimidinone NH (~10–12 ppm) and thiophene protons (~7–8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]) .

- IR Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (amide, urea) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens often include:

- Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., aldehyde oxidase) using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC50_{50}50 across studies) be resolved?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies include:

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Metabolic stability testing : Assess degradation in liver microsomes to rule out false negatives .

- Structural analogs comparison : Test derivatives to isolate SAR trends (e.g., substituent effects on potency) .

Q. What computational methods are effective for predicting metabolic liabilities of this compound?

- Density Functional Theory (DFT) : Calculate oxidation potentials to predict aldehyde oxidase-mediated metabolism .

- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina .

- QSAR models : Train models on datasets of thiophene/pyrimidine derivatives to forecast ADME properties .

Q. How can the synthetic yield of the thioether intermediate be optimized?

Optimization strategies include:

- DoE (Design of Experiments) : Vary temperature (30–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. thiol) to identify optimal conditions .

- Catalyst screening : Test bases (e.g., KCO vs. EtN) to enhance nucleophilic substitution efficiency .

- In-line analytics : Use LC-MS to monitor reaction progress and minimize byproducts .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate IC and Hill coefficients (GraphPad Prism) .

- ANOVA with post-hoc tests : Compare efficacy across cell lines or structural analogs .

- Cluster analysis : Group compounds by activity profiles to identify mechanistic classes .

Q. How can structural modifications improve solubility without compromising target binding?

- Pro-drug strategies : Introduce phosphate esters or PEGylated moieties at the pyrimidinone NH .

- Co-crystallization studies : Resolve X-ray structures with target proteins to guide hydrophilic group placement (e.g., carboxylates) .

- LogP optimization : Replace lipophilic groups (e.g., 3-chloro-4-methylphenyl) with polar isosteres (e.g., pyridyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.